3-Amino-2-(methylamino)benzoic acid;hydrobromide
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Overview
Description
3-Amino-2-(methylamino)benzoic acid;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of both amino and methylamino groups attached to a benzoic acid core, along with a hydrobromide salt form.
Scientific Research Applications
3-Amino-2-(methylamino)benzoic acid;hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)benzoic acid;hydrobromide typically involves the methylation of 3-amino-2-methylbenzoic acid. One common method includes the reaction of 3-amino-2-methylbenzoic acid with methylamine under controlled conditions to introduce the methylamino group. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and minimize by-products. The final product is purified through crystallization or recrystallization techniques to obtain the hydrobromide salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methylamino)benzoic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Mechanism of Action
The mechanism of action of 3-Amino-2-(methylamino)benzoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and methylamino groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methylbenzoic acid
- 2-(Aminomethyl)benzoic acid hydrochloride
- 4-(Methylamino)benzoic acid
Uniqueness
3-Amino-2-(methylamino)benzoic acid;hydrobromide is unique due to the specific positioning of its amino and methylamino groups on the benzoic acid core. This structural arrangement imparts distinct chemical and biological properties, differentiating it from similar compounds .
Properties
IUPAC Name |
3-amino-2-(methylamino)benzoic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.BrH/c1-10-7-5(8(11)12)3-2-4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBZNOBASUVUTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1N)C(=O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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